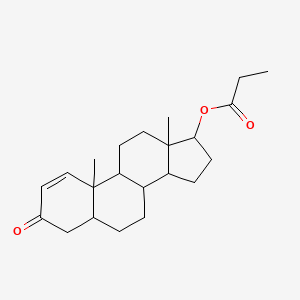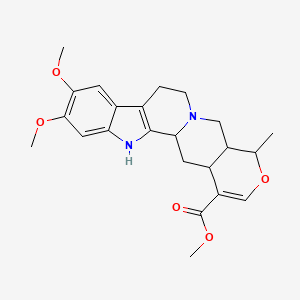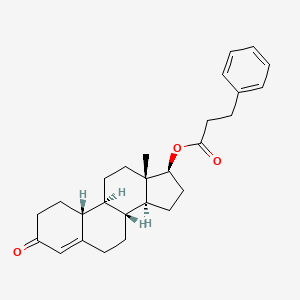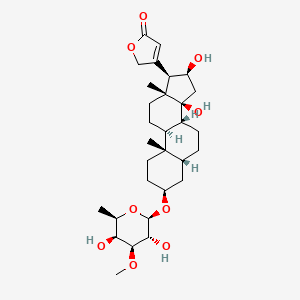
2,2',3',4',5'-Pentachloro-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609069 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICX5609069 involves a series of chemical reactions that require precise conditions. One common method includes the use of solid-phase extraction techniques, which are crucial for the preparation and purification of the compound . The process typically involves the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of ICX5609069 may involve large-scale synthesis using advanced techniques such as solid-phase microextraction and magnetic solid-phase extraction. These methods are preferred due to their efficiency and ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: ICX5609069 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The reactions involving ICX5609069 often require specific reagents such as oxidizing agents, reducing agents, and catalysts. For instance, the use of silver (I) catalysts in asymmetric annulation reactions has been documented .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of chiral catalysts can lead to the formation of enantioenriched products with high stereoselectivity .
Scientific Research Applications
ICX5609069 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, ICX5609069 is being explored for its therapeutic potential in treating various diseases. Additionally, in the industrial sector, this compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
ICX5609069 can be compared with other similar compounds based on its structure and chemical properties. Some similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of ICX5609069 lies in its specific interactions and the resulting effects, which may differ from those of related compounds .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share certain structural similarities with ICX5609069 but may exhibit different chemical behaviors and applications.
Properties
CAS No. |
150304-12-4 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-8-3-5(18)1-2-6(8)7-4-9(14)11(16)12(17)10(7)15/h1-4,18H |
InChI Key |
OYJXPELCPNFWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(3-Chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785058.png)
![(R)-1-(5-(3-Azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(m-tolyl)urea](/img/structure/B10785064.png)
![(3S,10S,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785079.png)


![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)

![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)

![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)

![(2-bromophenyl)methyl-[2-[[2-[2-[(2-bromophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dibromide](/img/structure/B10785149.png)


